6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide
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Overview
Description
6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a chloro group, and a difluoromethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group . The sulfonamide group can be introduced through sulfonylation reactions, often using sulfonyl chlorides under basic conditions . The chloro group is typically introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Diflumetorim: A pyrimidine fungicide with a similar difluoromethoxy group.
Berotralstat: A drug containing a trifluoromethyl group, used for treating hereditary angioedema.
Uniqueness
6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, while the sulfonamide group contributes to its potential as an enzyme inhibitor .
Properties
IUPAC Name |
6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF2N2O3S/c1-19(23(20,21)12-6-7-13(15)18-8-12)9-10-2-4-11(5-3-10)22-14(16)17/h2-8,14H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJGXKLHHZFOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC(F)F)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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